molecular formula C8H18N2O B13487254 (2R)-1-(2-methoxyethyl)-2-methylpiperazine

(2R)-1-(2-methoxyethyl)-2-methylpiperazine

Cat. No.: B13487254
M. Wt: 158.24 g/mol
InChI Key: WGOQNROQRIISTQ-MRVPVSSYSA-N
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Description

(2R)-1-(2-methoxyethyl)-2-methylpiperazine is a chemical compound that belongs to the piperazine family. Piperazines are heterocyclic organic compounds that contain a six-membered ring with two nitrogen atoms at opposite positions. This specific compound is characterized by the presence of a methoxyethyl group and a methyl group attached to the piperazine ring. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-1-(2-methoxyethyl)-2-methylpiperazine typically involves the reaction of 2-methoxyethylamine with 2-methylpiperazine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst to facilitate the reaction. The reaction mixture is then heated to a specific temperature to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In industrial settings, the production of this compound may involve more advanced techniques, such as continuous flow reactors, to enhance the efficiency and yield of the synthesis process. The use of high-purity starting materials and optimized reaction conditions ensures the production of high-quality this compound on a large scale.

Chemical Reactions Analysis

Types of Reactions

(2R)-1-(2-methoxyethyl)-2-methylpiperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the compound to its corresponding amines.

    Substitution: The methoxyethyl and methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Substitution reactions often require the presence of a strong base or acid catalyst to facilitate the reaction.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce various amines. Substitution reactions can result in the formation of new derivatives with different functional groups.

Scientific Research Applications

(2R)-1-(2-methoxyethyl)-2-methylpiperazine has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of (2R)-1-(2-methoxyethyl)-2-methylpiperazine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

    1-(2-methoxyethyl)piperazine: Lacks the methyl group present in (2R)-1-(2-methoxyethyl)-2-methylpiperazine.

    2-methylpiperazine: Lacks the methoxyethyl group.

    N-methylpiperazine: Contains a methyl group attached to the nitrogen atom instead of the piperazine ring.

Uniqueness

This compound is unique due to the presence of both the methoxyethyl and methyl groups, which confer distinct chemical and biological properties. This combination of functional groups allows for specific interactions with molecular targets and enables its use in a variety of scientific research applications.

Properties

Molecular Formula

C8H18N2O

Molecular Weight

158.24 g/mol

IUPAC Name

(2R)-1-(2-methoxyethyl)-2-methylpiperazine

InChI

InChI=1S/C8H18N2O/c1-8-7-9-3-4-10(8)5-6-11-2/h8-9H,3-7H2,1-2H3/t8-/m1/s1

InChI Key

WGOQNROQRIISTQ-MRVPVSSYSA-N

Isomeric SMILES

C[C@@H]1CNCCN1CCOC

Canonical SMILES

CC1CNCCN1CCOC

Origin of Product

United States

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